



# Application Note: Quantification of Thiols in Wine using 3-Mercaptooctyl-acetate-d5

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Compound of Interest		
Compound Name:	3-Mercaptooctyl-acetate-d5	
Cat. No.:	B12372379	Get Quote

#### Introduction

Volatile thiols are a class of sulfur-containing compounds that, even at very low concentrations (ng/L), have a significant impact on the aroma profile of many wine varieties, particularly Sauvignon Blanc.[1][2][3] Key aromatic thiols include 3-mercaptohexanol (3-MH), which imparts grapefruit and passion fruit notes, 3-mercaptohexyl acetate (3-MHA) with aromas of passion fruit and boxwood, and 4-mercapto-4-methyl-2-pentanone (4-MMP), known for its box tree or blackcurrant scent.[4][5] Due to their high reactivity and low concentrations, the accurate quantification of these compounds is analytically challenging.[4][6]

Stable isotope dilution analysis (SIDA) is a highly effective technique for the accurate quantification of trace analytes in complex matrices like wine.[7][8] This method involves the addition of a known quantity of a stable isotope-labeled analogue of the analyte(s) as an internal standard at the beginning of the sample preparation. This application note details a robust method for the quantification of key volatile thiols in wine using **3-Mercaptooctyl-acetate-d5** as an internal standard, coupled with solid-phase extraction (SPE) and analysis by GC-MS.

#### Principle

A known concentration of the internal standard, **3-Mercaptooctyl-acetate-d5**, is added to a wine sample. The thiols, including the internal standard, are then extracted and concentrated from the wine matrix using solid-phase extraction. The extracted thiols are subsequently analyzed by GC-MS. The ratio of the peak area of each native thiol to the peak area of the



deuterated internal standard is used to calculate the concentration of the target analytes, compensating for any losses during sample preparation and analysis.

## **Experimental Protocols**

- 1. Materials and Reagents
- Wine Sample: 20 mL
- Internal Standard (IS) Solution: 3-Mercaptooctyl-acetate-d5 in ethanol (e.g., 1 μg/mL)
- Reagents:
  - Ethylenediaminetetraacetic acid disodium salt (EDTA)
  - Sodium hydroxide (NaOH)
  - Dichloromethane (DCM)
  - Methanol
  - Ultrapure water
- Solid-Phase Extraction (SPE) Cartridges: Polymeric reversed-phase cartridges (e.g., 200 mg, 6 mL)
- Standard Solutions: Certified standards of 3-MH, 3-MHA, and 4-MMP in ethanol.
- 2. Sample Preparation and Solid-Phase Extraction (SPE)
- Sample Spiking: To a 50 mL conical tube, add 20 mL of the wine sample.
- Add 20 mg of EDTA to chelate metal ions and prevent thiol oxidation.
- Spike the sample with a known amount of the **3-Mercaptooctyl-acetate-d5** internal standard solution (e.g.,  $50 \,\mu$ L of a  $1 \,\mu$ g/mL solution to achieve a final concentration of 2.5 ng/mL).
- Vortex the sample for 30 seconds.



- SPE Cartridge Conditioning:
  - Condition the SPE cartridge with 5 mL of dichloromethane.
  - Follow with 5 mL of methanol.
  - Equilibrate with 5 mL of ultrapure water.
- Sample Loading: Load the spiked wine sample onto the conditioned SPE cartridge at a flow rate of approximately 2 mL/min.
- Washing: Wash the cartridge with 10 mL of ultrapure water to remove sugars, acids, and other polar interferences.
- Drying: Dry the cartridge under a gentle stream of nitrogen for 20 minutes to remove residual water.
- Elution: Elute the retained thiols with 5 mL of dichloromethane into a gas chromatography vial.
- Concentration: Concentrate the eluate to a final volume of approximately 100  $\mu L$  under a gentle stream of nitrogen.
- 3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
- Gas Chromatograph: Agilent 7890B GC System or equivalent.
- Mass Spectrometer: Agilent 5977A MSD or equivalent.
- Column: DB-Sulphur (e.g., 30 m x 0.25 mm, 0.25 μm) or similar.
- Injection Volume: 2 μL (splitless mode).
- Inlet Temperature: 250°C.
- Oven Program:
  - Initial temperature: 40°C, hold for 5 minutes.



- Ramp 1: 3°C/min to 180°C.
- Ramp 2: 20°C/min to 250°C, hold for 5 minutes.
- Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
- MSD Transfer Line Temperature: 280°C.
- Ion Source Temperature: 230°C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Selected Ion Monitoring (SIM).

Table 1: SIM Parameters for Thiol Analysis

Compound	Retention Time (min)	Quantifier Ion (m/z)	Qualifier Ion(s) (m/z)
4-Mercapto-4- methyl-2- pentanone (4-MMP)	~15.2	75	132, 59
3-Mercaptohexyl acetate (3-MHA)	~18.5	116	134, 88
3-Mercaptohexanol (3-MH)	~20.1	134	100, 75

#### | 3-Mercaptooctyl-acetate-d5 (IS) | ~22.8 | 121 | 139, 93 |

Note: Retention times are approximate and should be confirmed with standards.

## **Data Presentation**

Quantitative data should be summarized for clarity and comparison. The following tables provide examples of method validation parameters reported in the literature for similar analytical approaches.



Table 2: Method Validation Data for Thiol Quantification in Wine

Analyte	Linearity (r²)	LOD (ng/L)	LOQ (ng/L)	Recovery (%)	RSD (%)
4-MMP	>0.99	0.9	3.0	90-109	5-11
3-МНА	>0.99	17	57	90-109	5-11
3-MH	>0.99	1	3.3	90-109	5-11

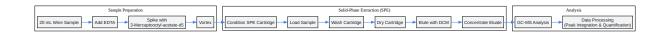
(Data synthesized from similar methods reported in the literature)[4]

Table 3: Concentration of Volatile Thiols in Different Wine Varietals (Example Data)

Wine Varietal	4-MMP (ng/L)	3-MHA (ng/L)	3-MH (ng/L)
Sauvignon Blanc	21.9	23-151	178-904
Chenin Blanc	Not Detected	5-253	99-1124
Pinotage	0.3-3.2	4.7-23.7	77-363

(Data synthesized from literature for illustrative purposes)[3][9]

## **Visualizations**



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Caption: Experimental workflow for thiol quantification in wine.

## Conclusion



This application note provides a comprehensive and robust protocol for the quantification of volatile thiols in wine using **3-Mercaptooctyl-acetate-d5** as an internal standard. The use of stable isotope dilution analysis combined with solid-phase extraction and GC-MS allows for high accuracy, precision, and sensitivity, making this method suitable for routine analysis in research and quality control laboratories. The detailed protocol and method parameters serve as a valuable resource for scientists working on the analysis of wine aromas.

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